molecular formula C18H18N6O3S B2978277 2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 924859-86-9

2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2978277
CAS No.: 924859-86-9
M. Wt: 398.44
InChI Key: RTKINPKPVOOICO-UHFFFAOYSA-N
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Description

2-((6-Nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a benzimidazole core substituted with a nitro group at position 6, a thioether linkage, and a piperazine ring connected to a pyridine moiety. This structural architecture is commonly associated with bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c25-17(23-9-7-22(8-10-23)16-3-1-2-6-19-16)12-28-18-20-14-5-4-13(24(26)27)11-15(14)21-18/h1-6,11H,7-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKINPKPVOOICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C17H19N5O2SC_{17}H_{19}N_5O_2S. Key features include a benzimidazole moiety, a pyridine ring, and a piperazine group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing benzimidazole and thioether functionalities exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group in the compound is hypothesized to enhance its antibacterial activity due to increased electron affinity, facilitating interactions with microbial cell membranes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli6.25 µg/mL
This compoundS. aureus12.5 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
A431<10Apoptosis induction
Jurkat<5Cell cycle arrest

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound has shown promise as an anti-inflammatory agent. It was tested in models of inflammation where it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The anti-inflammatory effects are likely attributed to the inhibition of COX enzymes.

Test ModelInhibition (%)Reference Drug
Carrageenan-induced paw edema64%Celecoxib (57%)

Case Studies

A recent study published in ACS Omega evaluated similar compounds with structural analogs to assess their biological activities. The findings suggested that modifications in the piperazine and benzimidazole moieties could significantly impact their efficacy against cancer cells and bacteria.

Another investigation into the structure–activity relationship (SAR) highlighted that introducing electron-withdrawing groups like nitro on the benzimidazole ring enhances both anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzimidazole-piperazine hybrids. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues and Key Differences

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity
Target Compound 6-nitrobenzimidazole, thioether, pyridine-piperazine ~434 (estimated) Presumed anticancer/antiviral (inferred from analogs)
5d () Benz-imidazole-1,3,4-oxadiazole-thioether, pyridine-piperazine Not reported Anticancer (FTIR confirms C=O and N-H groups critical for binding)
5k () Benz-imidazole-thioether, benzothiazole-piperazine 490.13 Anticancer (EI-MS: 490.13; C/H/N analysis: 56.31/4.52/22.84)
Fig. 36 () 5,6-Dichloro-benzimidazole, pyridine-piperazine Not reported COVID-19 inhibition (binding affinity: −6.06 kcal/mol)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone () Benzimidazole, furan-thiadiazole, piperidine 393.5 Not reported (structural similarity suggests possible antimicrobial activity)

Functional Group Impact

  • Nitro Group: The 6-nitro substitution in the target compound distinguishes it from analogs like 5k (unsubstituted benzimidazole) and Fig. 36 (5,6-dichloro substitution).
  • Thioether Linkage : Compared to oxygen-based ethers (e.g., in ), thioethers offer greater metabolic stability and stronger hydrophobic interactions .
  • Pyridine-Piperazine Motif : This fragment is shared with Fig. 36 () and 5d (), suggesting a role in targeting kinase or protease receptors .

Physicochemical Properties

  • Molecular Weight : The target compound (~434 g/mol) falls within the optimal range for bioavailability (<500 g/mol), similar to 5k (490.13 g/mol) and (393.5 g/mol) .
  • Solubility : The pyridine and nitro groups may improve water solubility compared to purely aromatic analogs (e.g., ’s furan-thiadiazole derivative).

Research Findings and Implications

  • Structural Optimization : The nitro group and thioether in the target compound could be modified to balance potency and toxicity. For instance, replacing nitro with methoxy (electron-donating) may reduce off-target effects .
  • Synergistic Effects : Hybrids like 5k (benzothiazole-piperazine) and 5d (oxadiazole-piperazine) highlight the value of combining heterocycles for multitarget activity .
  • Clinical Potential: The COVID-19 inhibitory activity of Fig. 36 () suggests the target compound warrants evaluation against viral proteases or RNA polymerases.

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